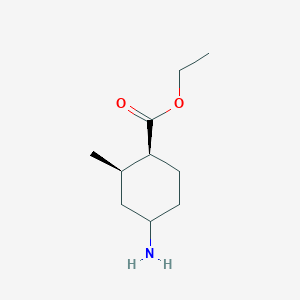
Ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a keto ester using a chiral catalyst to ensure the desired stereochemistry. For example, the reduction of ethyl 2-oxo-2-(1’,2’,3’,4’-tetrahydro-1’,1’,4’,4’-tetramethyl-6’-naphthalenyl)acetate using a biocatalyst such as Aureobasidium pullulans can yield the desired product with high enantioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, influencing biological pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
(1S,2R)-2-bromocyclopentanol: Shares similar stereochemistry but differs in functional groups.
(1S,2S)-2-bromocyclopentanol: A diastereomer with different stereochemistry at one of the chiral centers.
Uniqueness: Ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
ethyl (1S,2R)-4-amino-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3/t7-,8?,9+/m1/s1 |
Clé InChI |
QFTXURHPRNEMEC-NBXIYJJMSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCC(C[C@H]1C)N |
SMILES canonique |
CCOC(=O)C1CCC(CC1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


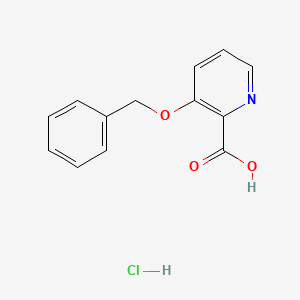

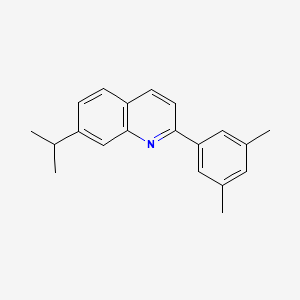
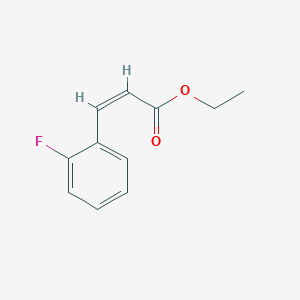
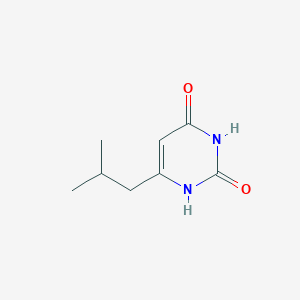
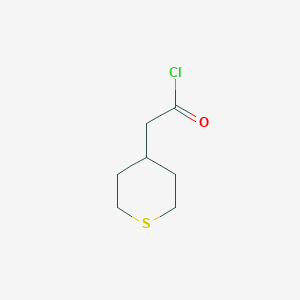

![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)
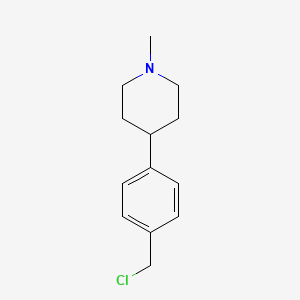
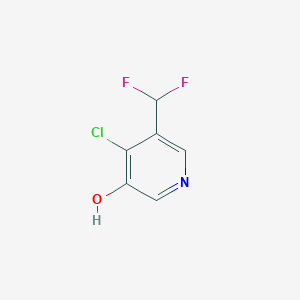
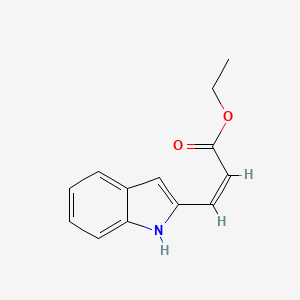
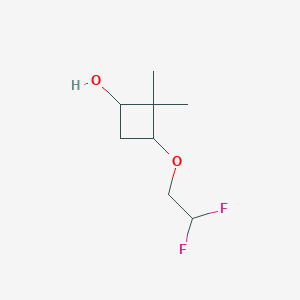
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)

